Cas no 320420-03-9 (ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate)
![ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate structure](https://www.kuujia.com/images/noimg.png)
ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- ETHYL N-[2-CYANO-3-(PIPERIDINOAMINO)ACRYLOYL]CARBAMATE
- ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate
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ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI82447-10mg |
ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate |
320420-03-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI82447-5mg |
ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate |
320420-03-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI82447-1mg |
ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate |
320420-03-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Ambeed | A895244-1g |
Ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate |
320420-03-9 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00890777-1g |
Ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate |
320420-03-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI82447-500mg |
ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate |
320420-03-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI82447-1g |
ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate |
320420-03-9 | >90% | 1g |
$1295.00 | 2024-04-20 |
ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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5. Back matter
Additional information on ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate
Ethyl N-[(2Z)-2-Cyano-2-{[(Piperidin-1-Yl)Amino]Methylidene}Acetyl]Carbamate: A Comprehensive Overview
Ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate, identified by the CAS number 320420-03-9, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyano group, a piperidine ring, and an ethoxycarbonyl group. The presence of these functional groups makes it a versatile molecule, capable of participating in a wide range of chemical reactions and biological interactions.
Recent studies have highlighted the importance of cyano-containing compounds in drug discovery and development. The cyano group in this compound is known to enhance the stability and bioavailability of molecules, making it a valuable component in the design of new pharmaceutical agents. Additionally, the piperidine ring contributes to the molecule's ability to form hydrogen bonds, which is crucial for its interaction with biological targets such as enzymes and receptors.
The synthesis of ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate involves a series of carefully controlled reactions. The process typically begins with the preparation of the cyano-containing precursor, followed by the introduction of the piperidine moiety through amination or coupling reactions. The final step involves the incorporation of the ethoxycarbonyl group, which is essential for stabilizing the molecule and enhancing its solubility properties.
One of the most promising applications of this compound lies in its potential as a drug delivery agent. Researchers have demonstrated that the ethoxycarbonyl group can be used as a prodrug moiety, allowing for controlled release of active pharmaceutical ingredients (APIs) in vivo. This property makes it an attractive candidate for use in targeted drug delivery systems, particularly in cancer therapy where precise dosing is critical.
In addition to its pharmaceutical applications, ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate has shown potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This could pave the way for new materials with applications in catalysis, sensing, and energy storage.
Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Using techniques such as molecular docking and quantum mechanics simulations, scientists have been able to predict its binding affinities to various biological targets. These studies have revealed that the compound has a high potential for inhibiting key enzymes involved in diseases such as Alzheimer's and Parkinson's.
The structural versatility of ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate also makes it an ideal candidate for use in combinatorial chemistry libraries. By modifying different parts of its structure, researchers can generate a wide range of analogs with varying biological activities. This approach has been instrumental in identifying novel leads for drug development.
Furthermore, the compound's ability to undergo various post-synthetic modifications adds to its utility. For instance, the cyano group can be converted into other functional groups such as amides or esters, enabling further diversification of its chemical properties. This flexibility is particularly advantageous in medicinal chemistry, where subtle structural changes can significantly impact a molecule's pharmacokinetic profile.
Despite its many advantages, there are challenges associated with the large-scale synthesis and commercialization of ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-y
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